molecular formula C16H24O2 B12687049 1,3-Dimethyl-3-phenylbutyl isobutyrate CAS No. 93981-81-8

1,3-Dimethyl-3-phenylbutyl isobutyrate

Cat. No.: B12687049
CAS No.: 93981-81-8
M. Wt: 248.36 g/mol
InChI Key: SEVWLTKTZSJZRJ-UHFFFAOYSA-N
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Description

1,3-Dimethyl-3-phenylbutyl isobutyrate: is an organic compound with the molecular formula C16H24O2 and a molecular weight of 248.36 g/mol . It is also known by its systematic name 2-Methylpropanoic acid 1,3-dimethyl-3-phenylbutyl ester . This compound is a type of ester, which is a class of organic compounds derived from carboxylic acids and alcohols.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dimethyl-3-phenylbutyl isobutyrate can be synthesized through the esterification reaction between 1,3-dimethyl-3-phenylbutanol and isobutyric acid . The reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions to drive the reaction to completion.

Industrial Production Methods: On an industrial scale, the production of this compound involves similar esterification processes but may utilize continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the reaction and simplify the separation process .

Chemical Reactions Analysis

Types of Reactions: 1,3-Dimethyl-3-phenylbutyl isobutyrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Potassium permanganate or chromic acid in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

Major Products Formed:

    Hydrolysis: 1,3-dimethyl-3-phenylbutanol and isobutyric acid.

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-3-phenylbutyl isobutyrate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release its constituent alcohol and acid, which may then interact with various biological systems. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison: 1,3-Dimethyl-3-phenylbutyl isobutyrate is unique due to its ester functional group, which imparts distinct chemical properties and reactivity compared to its constituent alcohol and acid. Its ester bond makes it more susceptible to hydrolysis and allows it to participate in a wider range of chemical reactions .

Properties

CAS No.

93981-81-8

Molecular Formula

C16H24O2

Molecular Weight

248.36 g/mol

IUPAC Name

(4-methyl-4-phenylpentan-2-yl) 2-methylpropanoate

InChI

InChI=1S/C16H24O2/c1-12(2)15(17)18-13(3)11-16(4,5)14-9-7-6-8-10-14/h6-10,12-13H,11H2,1-5H3

InChI Key

SEVWLTKTZSJZRJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)OC(C)CC(C)(C)C1=CC=CC=C1

Origin of Product

United States

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